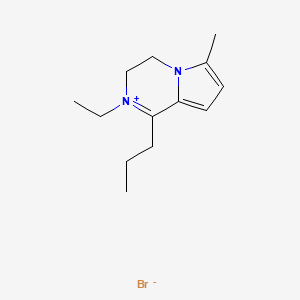

C13H21BrN2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C13H21BrN2 is a brominated heterocyclic compound with a molecular weight of 285.22 g/mol. Its structure, as indicated by the SMILES code CC1=NC(C(C)(C)C)=C(Br)C(C(C)(C)C)=N1, features a central pyrimidine ring substituted with tert-butyl groups and a bromine atom . This structural arrangement confers steric bulk and moderate polarity, influencing its reactivity and solubility.

Preparation Methods

The synthesis of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves several steps. One common method includes the reaction of 2,2-dimethylpropylamine with 5-bromo-2,2-dimethylaniline under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the process. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like or , leading to the formation of corresponding or .

Reduction: Reduction reactions can be carried out using or , resulting in the formation of or .

Scientific Research Applications

N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C13H21BrN2

- Molecular Weight : 285.22 g/mol

- Synthesis : Typically involves bromination or substitution reactions on pre-functionalized pyrimidine precursors under controlled conditions .

- Applications: Potential intermediates in pharmaceuticals or agrochemicals due to the bromine atom’s role in cross-coupling reactions.

Comparison with Structurally Similar Compounds

Structural and Elemental Analysis

Table 1 compares this compound with three compounds from the International Journal of Molecular Sciences (2013) :

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Elemental Analysis (Calcd./Found) |

|---|---|---|---|

| This compound | This compound | 285.22 | - |

| 1b | C17H16N2O2 | 280.32 | C: 72.83/72.91; H: 5.75/5.55; N: 10.00/9.79 |

| 9b | C15H10FNO2 | 255.24 | C: 70.58/70.73; H: 3.95/4.06; N: 5.49/5.70 |

| 11b | C15H9N3O6 | 327.24 | C: 55.05/54.95; H: 2.77/3.01; N: 12.84/12.62 |

Key Observations :

- 1b (C17H16N2O2) has a larger carbon skeleton but lower bromine-free molecular weight, with minor deviations in elemental analysis likely due to experimental variability.

- 9b (C15H10FNO2) contains fluorine instead of bromine, resulting in lower molecular weight and altered polarity.

- 11b (C15H9N3O6) exhibits higher oxygen and nitrogen content, contributing to increased polarity and hydrogen-bonding capacity compared to this compound.

Physicochemical and Pharmacokinetic Properties

Table 2 compares this compound with two additional compounds from recent chemical databases :

Key Observations :

- C6H5BBrClO2 (235.27 g/mol) has a boron atom and higher hydrophobicity (Log P = 2.15), making it suitable for Suzuki-Miyaura couplings. Its low solubility (0.24 mg/mL) contrasts with this compound’s unrecorded but likely moderate solubility due to tert-butyl groups.

- C9H19ClN2O2 (222.71 g/mol) demonstrates high solubility (up to 38.4 mg/mL) and lower Log P (0.78), reflecting its polar amide and ether functionalities.

Functional Group and Reactivity Differences

- Bromine vs. Fluorine: The bromine in this compound enables nucleophilic substitutions (e.g., SN2), whereas fluorine in 9b (C15H10FNO2) enhances electronegativity and metabolic stability .

- Synthetic Accessibility : this compound’s synthesis is less complex than C6H5BBrClO2 ’s Pd-catalyzed method, which requires specialized catalysts .

Biological Activity

C13H21BrN2, also known as 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline , is a compound that exhibits notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom attached to a benzene ring and an amine functional group further substituted with a butyl(ethyl)amino group. This configuration is characteristic of many pharmaceutical compounds, contributing to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. It is investigated for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves the interaction with bacterial cell membranes or inhibition of key metabolic pathways.

2. Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving enzyme inhibition and receptor modulation. This aspect is critical for its potential application in cancer therapeutics.

3. Agrochemical Applications

This compound shows promise in agricultural applications as a pesticide or herbicide. Its biological activity suggests it can effectively target specific pests or weeds without adversely affecting non-target organisms, which is vital for sustainable agriculture.

The biological effects of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Data Table: Biological Activity Overview

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Agrochemical | Potential use as a pesticide/herbicide | , |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to increased apoptosis markers compared to untreated controls. These findings support further investigation into its mechanism and therapeutic applications.

Properties

Molecular Formula |

C13H21BrN2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

2-ethyl-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;bromide |

InChI |

InChI=1S/C13H21N2.BrH/c1-4-6-12-13-8-7-11(3)15(13)10-9-14(12)5-2;/h7-8H,4-6,9-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QUKFSSTYUXHJGR-UHFFFAOYSA-M |

Canonical SMILES |

CCCC1=[N+](CCN2C1=CC=C2C)CC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.